Clidinium - 7020-55-5

Clidinium

Catalog Number: EVT-428313
CAS Number: 7020-55-5
Molecular Formula: C22H26NO3+
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clidinium is the ester resulting from formal condensation of benzilic acid and 3-hydroxy-1-methyl-1-azoniabicyclo[2.2.2]octane. It is used, generally as the bromide, for the symptomatic treatment of peptic ulcer disease and also to help relieve abdominal or stomach spasms or cramps due to colicky abdominal pain, diverticulitis, and irritable bowel syndrome. It has a role as a parasympatholytic, an antispasmodic drug and an anti-arrhythmia drug. It is a quaternary ammonium ion, a carboxylic ester and an organic cation. It is functionally related to a benzilic acid and a 3-quinuclidinol.
Clidinium is a synthetic anticholinergic agent which has been shown in experimental and clinical studies to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract. It inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. It is used for the treatment of peptic ulcer disease and also to help relieve abdominal or stomach spasms or cramps due to colicky abdominal pain, diverticulitis, and irritable bowel syndrome.
Clidinium is an Anticholinergic. The mechanism of action of clidinium is as a Cholinergic Antagonist. The physiologic effect of clidinium is by means of Decreased Parasympathetic Acetylcholine Activity, and GI Motility Alteration, and Digestive/GI System Activity Alteration.
Synthesis Analysis

Methods and Technical Details

The synthesis of clidinium bromide typically involves several chemical reactions, often starting from ethyl isonipecotate. Key steps in the synthesis include:

  1. Refluxing: Ethyl isonipecotate is refluxed with potassium carbonate and 2-bromoethanol in toluene under Dean-Stark conditions to facilitate the formation of intermediates.
  2. Addition of Thionyl Chloride: The reaction mixture undergoes treatment with thionyl chloride to activate the intermediate compounds for further reactions.
  3. Extraction and Purification: After the reaction, the organic layers are extracted, washed, and concentrated through vacuum distillation to isolate clidinium bromide .

This multi-step process may involve additional purification techniques such as recrystallization and chromatography to ensure high purity levels of the final product.

Molecular Structure Analysis

Structure and Data

Clidinium has a complex molecular structure characterized by its chemical formula C22H26BrN2O3C_{22}H_{26}BrN_2O_3. The molecular weight is approximately 432.36 g/mol. The structure features a quaternary ammonium group, which contributes to its anticholinergic activity. The arrangement of atoms includes:

  • A bicyclic structure derived from isonipecotic acid.
  • A bromine atom that enhances solubility and stability in pharmaceutical formulations.

Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance are employed to analyze its structural characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

Clidinium bromide can participate in various chemical reactions typical of quaternary ammonium compounds. Notably:

  • Hydrolysis: Clidinium can hydrolyze under acidic or basic conditions, leading to the formation of less active metabolites.
  • Complexation: It may form complexes with various ions or molecules, affecting its pharmacological properties.
Mechanism of Action

Process and Data

Clidinium exerts its therapeutic effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in the gastrointestinal tract. This action leads to:

  • Reduction in Smooth Muscle Contraction: By blocking acetylcholine's effects, clidinium decreases the frequency and intensity of spasms.
  • Decreased Secretory Activity: The compound also inhibits glandular secretions, contributing to reduced gastrointestinal motility.

These mechanisms make clidinium effective in managing conditions characterized by excessive muscle contractions and secretions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clidinium bromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; sparingly soluble in chloroform.
  • Melting Point: The melting point ranges from 195°C to 200°C.
  • pH Stability: Maintains stability within a pH range of 4 to 7.

These properties are critical for its formulation into oral medications .

Applications

Scientific Uses

Clidinium is primarily used in clinical settings for:

  • Management of Gastrointestinal Disorders: It alleviates symptoms associated with peptic ulcers, irritable bowel syndrome, and other gastrointestinal spasms.
  • Pharmaceutical Research: Studies continue on its efficacy and safety profiles, exploring potential new applications or formulations that enhance its therapeutic effects.

Furthermore, analytical methods such as spectrophotometry are utilized for quality control in pharmaceutical preparations containing clidinium bromide .

Introduction to Clidinium: Historical and Pharmacological Context

Historical Development of Anticholinergic Agents in Gastrointestinal Therapeutics

The therapeutic application of anticholinergic agents originated with naturally occurring tropane alkaloids, such as atropine and scopolamine, derived from plants like Atropa belladonna and Datura stramonium. These compounds, while effective in reducing gastrointestinal motility and secretion, presented significant limitations: narrow therapeutic indices, unpredictable oral absorption, and penetration of the blood-brain barrier leading to central nervous system (CNS) side effects (e.g., sedation, confusion). The mid-20th century witnessed a concerted effort to overcome these drawbacks through synthetic chemistry, focusing on quaternary ammonium derivatives. Quaternary analogs demonstrated several pharmacological advantages:

  • Reduced lipid solubility preventing substantial CNS penetration
  • Enhanced peripheral selectivity for muscarinic receptors in the gastrointestinal tract
  • Predictable bioavailability due to complete ionization across physiological pH ranges

The 1950s-1960s marked a pivotal era with the development of synthetic quaternary ammonium antimuscarinics, including glycopyrrolate, propantheline, and eventually clidinium bromide. These agents represented a deliberate shift from naturally derived tertiary amines toward molecules engineered for peripheral restriction and improved safety profiles within GI therapeutics [6]. Their introduction coincided with a growing understanding of functional gastrointestinal disorders (e.g., irritable bowel syndrome) as conditions involving dysregulated gut motility and visceral hypersensitivity, where modulating cholinergic overactivity offered symptomatic relief.

Table 1: Evolution of Key Anticholinergic Agents in Gastrointestinal Therapeutics

EraCompound TypeExamplesPrimary AdvantagesKey Limitations
Pre-1950sNatural Tertiary AminesAtropine, ScopolaminePotent antimuscarinic effectsCNS penetration, variable oral absorption, tachycardia, blurred vision
1950s-1960sEarly Synthetic Quaternary Ammonium CompoundsPropantheline, GlycopyrroniumReduced CNS effects, more predictable absorptionModest receptor selectivity, residual systemic effects
1960s-PresentOptimized Synthetic Quaternary Ammonium CompoundsClidinium Bromide, Otilonium BromideEnhanced GI selectivity, combination therapy compatibilityStill requires caution in glaucoma/prostatic obstruction

Clidinium: Discovery, Classification, and Chemical Evolution

Clidinium bromide (chemical name: 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide) emerged from systematic efforts to optimize anticholinergic agents. Synthesized as a quaternary ammonium derivative, it received FDA approval in 1966 as a component of the fixed-dose combination product Librax® (combined with the benzodiazepine chlordiazepoxide) for treating peptic ulcers, irritable bowel syndrome, and gastritis [1] [6]. Chemically, it belongs to the synthetic anticholinergic class and functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist, with particular affinity for the M1 and M3 subtypes prevalent in the GI tract [4] [6].

Table 2: Clidinium Bromide: Core Chemical and Pharmacological Characteristics

PropertyDetailPharmacological Implication
Chemical ClassSynthetic Quaternary Ammonium CompoundPermanent positive charge limits membrane permeability
Molecular FormulaC~22~H~26~BrNO~3~High molecular weight contributes to peripheral restriction
Molecular Weight432.36 g/mol-
Systematic Name3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azoniabicyclo[2.2.2]octane bromideReflects ester linkage and quaternary nitrogen
Primary MechanismCompetitive mAChR Antagonism (M1/M3 selective)Reduces GI smooth muscle contraction and secretory activity
ATC ClassificationA03CA02 (Synthetic anticholinergic agents in combination with psycholeptics) [9]Formal recognition of its therapeutic role in functional GI disorders

The molecular architecture of clidinium bromide reveals key design elements:

  • Quaternized Nitrogen Atom: A positively charged nitrogen (N⁺) within a rigid quinuclidinium ring system. This charge impedes passive diffusion across lipid membranes, notably the blood-brain barrier, minimizing CNS adverse effects compared to tertiary amine anticholinergics [6].
  • Ester-Linked Hydrophobic Moieties: A benzilic acid ester group (2-hydroxy-2,2-diphenylacetate) attached to the quinuclidine ring. This bulky hydrophobic component enhances binding affinity to muscarinic receptors and contributes to metabolic lability, potentially shortening systemic exposure compared to ether-linked analogs.
  • Bicyclic Cage Structure: The 1-azabicyclo[2.2.2]octane (quinuclidine) system provides conformational rigidity, optimizing the spatial orientation of the ester group and quaternary nitrogen for receptor interaction.

Clidinium's synthesis typically involves the quaternization of 3-quinuclidinol with methyl bromide, followed by esterification with benzilic acid derivatives. This pathway highlights the intentional construction of a permanently charged cation coupled to a sterically bulky, lipophilic anion-counterbalanced structure [4].

Role of Quaternary Ammonium Compounds in Modern Pharmacotherapy

Quaternary Ammonium Compounds (QACs) constitute a versatile class of bioactive molecules characterized by a central positively charged nitrogen atom covalently bonded to four organic substituents, typically alkyl or aryl groups, and associated with a counterion (commonly chloride or bromide). Their general structure is denoted as [N⁺R₁R₂R₃R₄]X⁻. This permanent cationic charge underpins their biological interactions and physicochemical properties [3] [10]. QACs serve diverse roles in medicine, extending far beyond clidinium's niche in GI therapeutics:

Table 3: Key Medical Applications of Quaternary Ammonium Compounds Beyond Clidinium

QAC SubclassPrototype CompoundsPrimary Medical ApplicationsMechanistic Basis
Monoalkyltrimethylammonium SaltsCetrimonium Bromide (CTAB)Topical antiseptics, preservatives in ophthalmic solutionsMembrane disruption via surfactant action
Benzylalkyldimethylammonium SaltsBenzalkonium Chloride (BAC)Surgical instrument disinfection, skin antisepsis, preservative in nasal spraysDenaturation of proteins/enzymes, membrane lysis
Heteroaromatic QACsCetylpyridinium Chloride (CPC)Mouthwashes, throat lozenges (anti-plaque)Electrostatic binding to microbial membranes, disruption
Bis-QACsOctenidine DihydrochlorideSkin/mucous membrane antisepsis (pre-operative, wound care)Bidentate membrane anchoring and disruption
Anticholinergic QACsClidinium Bromide, Glycopyrronium Bromide, Tiotropium BromideGI spasmolysis (Clidinium), bronchodilation (Tiotropium), antisialagogues (Glycopyrronium)Competitive blockade of muscarinic acetylcholine receptors

The biological activity of QACs, whether antimicrobial like benzalkonium chloride or antimuscarinic like clidinium, fundamentally arises from the electrostatic attraction between their positively charged nitrogen and negatively charged targets on cell surfaces:

  • In Antimicrobial QACs: The cationic head binds to negatively charged phospholipids in microbial membranes (bacteria, enveloped viruses). Hydrophobic alkyl tails then intercalate into the lipid bilayer, disrupting membrane integrity and causing leakage of cellular contents, ultimately leading to cell death [3] [5]. Efficacy correlates strongly with alkyl chain length (typically C12-C14 optimum), influencing hydrophobicity and critical micelle concentration (CMC) [3] [10].
  • In Anticholinergic QACs (e.g., Clidinium): The cation binds electrostatically to anionic sites within the muscarinic acetylcholine receptor (mAChR) ligand-binding domain. The hydrophobic moieties (like the diphenyl groups in clidinium) engage in van der Waals interactions with adjacent receptor regions, stabilizing the antagonist-receptor complex and preventing acetylcholine binding. This prevents G-protein activation and downstream signaling responsible for smooth muscle contraction and glandular secretion [4] [6].

QACs face the challenge of potential resistance development, particularly in microbes exposed to sublethal concentrations. Resistance mechanisms include efflux pumps, membrane modification, and enzymatic degradation [3] [10]. While less discussed for therapeutic anticholinergics like clidinium, understanding QAC resistance highlights the importance of maintaining therapeutic concentrations and prudent use.

The physicochemical profile of QACs dictates their pharmacokinetic behavior and applications. Their high water solubility facilitates formulation. The permanent positive charge limits passive diffusion across biological barriers (e.g., intestinal epithelium, blood-brain barrier), confining their effects largely to the site of administration or the periphery, as desired for agents like clidinium targeting the GI tract or inhaled bronchodilators targeting lung receptors. Their interaction with polyanionic surfaces (e.g., clay minerals in soil, mucosal surfaces) also influences environmental fate and local retention [10].

Clidinium bromide exemplifies the rational application of QAC chemistry to solve specific therapeutic challenges—namely, achieving peripheral antimuscarinic effects within the GI tract with minimal central consequences. Its history and structure reflect the broader trajectory of QAC development, where molecular engineering harnesses fundamental chemical principles (charge, hydrophobicity, steric bulk) to generate clinically valuable and targeted physiological effects.

Properties

CAS Number

7020-55-5

Product Name

Clidinium

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C22H26NO3+

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1

InChI Key

HOOSGZJRQIVJSZ-UHFFFAOYSA-N

SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Synonyms

clidinium
clidinium bromide
clidinium iodide
clidinium iodide, (+-)-isomer
clidinium iodide, 11C-labeled
clidinium iodide, 3H-labeled
clidinium, 1-(methyl-11C)-labeled
clidinium, 11C-labeled
clidinium, 3H-labeled
N-methyl quinuclidinyl benzilate

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.